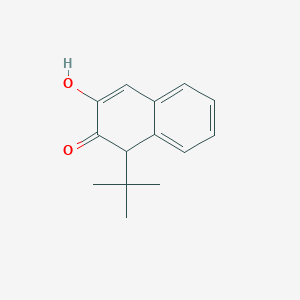
2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- is an organic compound with a complex structure that includes a naphthalenone core substituted with a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthalenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Scientific Research Applications
2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-: Similar structure with a hydroxyl group and a tert-butyl group attached to a phenol ring.
2-tert-Butylphenol: Another compound with a tert-butyl group attached to a phenol ring.
2,4-Bis(1,1-dimethylethyl)phenol: Contains two tert-butyl groups attached to a phenol ring.
Uniqueness
2(1H)-Naphthalenone, 1-(1,1-dimethylethyl)-3-hydroxy- is unique due to its naphthalenone core, which provides distinct chemical properties compared to similar compounds with phenol or benzene cores. This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Properties
CAS No. |
61601-22-7 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-tert-butyl-3-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)12-10-7-5-4-6-9(10)8-11(15)13(12)16/h4-8,12,15H,1-3H3 |
InChI Key |
NQCSYUAQQZAKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C=C(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide](/img/structure/B14576207.png)
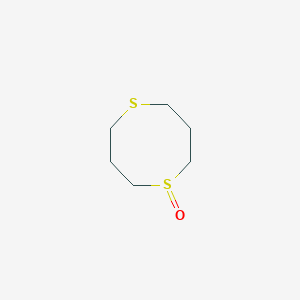
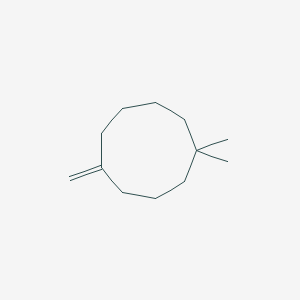
![2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol](/img/structure/B14576218.png)
![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
![[2-(Benzenesulfonyl)-2-(ethanesulfonyl)ethenyl]benzene](/img/structure/B14576226.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)

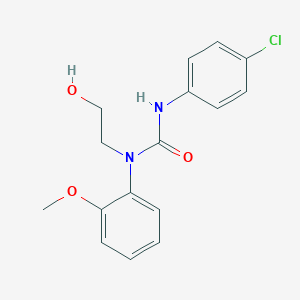
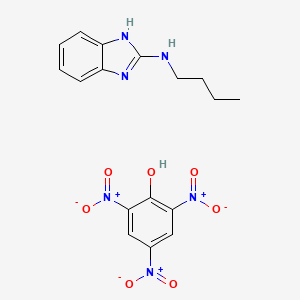
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14576269.png)
![5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B14576297.png)
